molecular formula C11H8N2OS B13541189 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine

Cat. No.: B13541189
M. Wt: 216.26 g/mol
InChI Key: IRAVQFBGHPTLQR-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features both a benzo[b]thiophene and an isoxazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine typically involves the following steps:

    Formation of Benzo[b]thiophene: This can be achieved through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Construction of Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the benzo[b]thiophene derivative with the isoxazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Microwave-Assisted Synthesis: Employing microwave irradiation to reduce reaction times and improve yields.

    Continuous Flow Chemistry: Implementing continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[b]thiophen-2-yl)isoxazole
  • 2-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
  • 3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine

Uniqueness

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine is unique due to the specific positioning of the isoxazole and benzo[b]thiophene rings. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2

InChI Key

IRAVQFBGHPTLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NOC(=C3)N

Origin of Product

United States

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